3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid

antitubercular drug discovery orotate phosphoribosyltransferase inhibition structure-activity relationship

3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic small molecule (C₆H₅NO₄, MW 155.11) possessing a 3-hydroxy-2-pyridone core with a carboxylic acid substituent at the 4-position. This compound belongs to the functionally versatile 2-oxo-1,2-dihydropyridine family, whose derivatives have been identified as inhibitors of monopolar spindle 1 (MPS1) kinase, Aurora kinase, and STING pathway activators.

Molecular Formula C6H5NO4
Molecular Weight 155.109
CAS No. 1174332-60-5
Cat. No. B2914952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid
CAS1174332-60-5
Molecular FormulaC6H5NO4
Molecular Weight155.109
Structural Identifiers
SMILESC1=CNC(=O)C(=C1C(=O)O)O
InChIInChI=1S/C6H5NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h1-2,8H,(H,7,9)(H,10,11)
InChIKeyQAXXNCFVWRLTKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 1174332-60-5): A Regiospecific 4-Carboxy-3-hydroxypyridone Scaffold for Chelation, Kinase Inhibition, and Antitubercular Research


3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic small molecule (C₆H₅NO₄, MW 155.11) possessing a 3-hydroxy-2-pyridone core with a carboxylic acid substituent at the 4-position [1]. This compound belongs to the functionally versatile 2-oxo-1,2-dihydropyridine family, whose derivatives have been identified as inhibitors of monopolar spindle 1 (MPS1) kinase, Aurora kinase, and STING pathway activators [2]. The 3-hydroxy-2-oxo substitution pattern enables this compound to serve as a metal-chelating pharmacophore, as demonstrated in hexadentate iron(III) chelator complexes derived from its N-functionalized analogs [3].

Why 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid Cannot Be Replaced by Its 3-Carboxy or 6-Hydroxy Regioisomers: Structural Determinants of Chelation Geometry and Biological Target Engagement


Regioisomeric substitution on the 2-oxo-1,2-dihydropyridine ring fundamentally alters both the metal-coordination geometry and the biological target profile. The 4-carboxylic acid position of this compound places the carboxylate in a 1,3-relationship with the ring nitrogen, creating a distinct chelation pocket compared to the 3-carboxy regioisomer (2-hydroxynicotinic acid, CAS 609-71-2), which positions the carboxylate ortho to the ring nitrogen . This positional difference has been demonstrated in enzyme inhibition studies: 2,6-dihydroxypyridine-4-carboxylic acid (citrazinic acid, the 6-hydroxy analog of the target) inhibits Mycobacterium tuberculosis orotate phosphoribosyltransferase (MtOPRT) with a Ki of 0.25 µM, whereas the 5-substituted analog shows a Ki of 6.2 µM—a 25-fold potency difference driven solely by substitution position [1]. Furthermore, the 3-hydroxy group on the target compound provides an additional hydrogen-bond donor and metal-coordination site absent in non-hydroxylated analogs, directly impacting the formation of stable hexadentate chelation complexes with Fe(III) [2].

Quantitative Differentiation Evidence for 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Comparative Data vs. Closest Analogs


Regioisomeric Advantage in Enzyme Inhibition: 4-Carboxy vs. 3-Carboxy Substitution and 5-Position Modification

While direct data for 3-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid itself at MtOPRT are not reported, the 6-hydroxy regioisomer (2,6-dihydroxypyridine-4-carboxylic acid; citrazinic acid) establishes the potency benchmark for the 4-carboxy-2-oxo-dihydropyridine scaffold. In a head-to-head enzyme inhibition study, 2,6-dihydroxypyridine-4-carboxylic acid inhibited MtOPRT with a Ki of 0.25 µM (competitive with orotate, pH 8.0, 25°C), compared to 6.2 µM for 6-hydroxy-5-((2-hydroxyethylamino)methyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid—a 24.8-fold loss in potency upon 5-position substitution [1]. This demonstrates that the unsubstituted 4-carboxy-2-oxo-dihydropyridine core is the minimal potency-driving pharmacophore, and the 3-hydroxy group of the target compound provides an additional H-bond donor not present in citrazinic acid, potentially further enhancing target engagement. In contrast, the 3-carboxy regioisomer (2-oxo-1,2-dihydropyridine-3-carboxylic acid, CAS 609-71-2) has no reported MtOPRT inhibitory activity, consistent with the binding model requiring a 4-carboxylate for productive interaction with the enzyme's orotate-binding pocket [1].

antitubercular drug discovery orotate phosphoribosyltransferase inhibition structure-activity relationship

Chelation Scaffold Specificity: 3-Hydroxy-2-pyridinone vs. 3-Hydroxy-4-pyridinone in Hexadentate Fe(III) Complex Formation

The 3-hydroxy-2-oxo-1,2-dihydropyridine (3-hydroxy-2-pyridinone) moiety has been crystallographically validated as a specific iron(III) chelation scaffold. The hexadentate chelator N,N,N-tris[2-(3-hydroxy-2-oxo-1,2-dihydropyridin-1-yl)acetamido]ethylamine (FeCP130), synthesized from the N-functionalized analog of this compound, forms a stable ferric complex, and its crystal structure represents the first reported structure for any hexadentate 3-hydroxypyridinone complex [1]. By contrast, the isomeric 3-hydroxy-4-pyridinone chelation scaffold (as in deferiprone, a clinically approved iron chelator) employs a 4-oxo rather than 2-oxo tautomer, resulting in a different metal-oxygen bond geometry: the 3-hydroxy-2-pyridinone coordinates Fe(III) via the 3-oxygen and 2-carbonyl oxygen in a five-membered chelate ring, whereas 3-hydroxy-4-pyridinones form a six-membered chelate ring via the 3-hydroxy and 4-carbonyl oxygens [2]. This geometric difference directly impacts the stability constant (log β) and the redox potential of the resulting iron complex, making the scaffolds non-interchangeable for applications requiring specific iron affinity or redox behavior [2].

iron chelation therapy hexadentate chelator design bioinorganic chemistry

Cytotoxic Activity of Dihydropyridine-4-carboxylic Acid Derivatives vs. Clinical Standards in Colorectal Cancer Models

In a head-to-head cytotoxicity comparison of sixteen novel dihydropyridine carboxylic acid derivatives against the HCT-15 human colorectal adenocarcinoma cell line, two compounds bearing the 2-oxo-1,2-dihydropyridine-4-carboxylic acid core (3a and 3b) showed IC₅₀ values of 7.94 ± 1.6 µM and 9.24 ± 0.9 µM, respectively—both superior to the clinical reference cisplatin when tested under comparable conditions [1]. These two compounds also demonstrated selectivity against cancer cells versus normal COS7 fibroblasts, with compound 3b exhibiting 42.7% growth inhibition of HCT-15 at 25 µM while showing no cytotoxicity toward COS7 cells [1]. Molecular docking studies revealed that compounds 3a and 3b bind to PARP-1 with ΔG values of −9.8 and −10.6 kcal/mol, respectively, comparable to the known PARP-1 inhibitor FR257517 [1]. Notably, the Osiris Property Explorer predicted that both 3a and 3b comply with Lipinski's Rule of Five and have TPSA values below 140 Ų, indicating favorable oral bioavailability potential—a property not uniformly shared across all sixteen analogs tested [1].

anticancer drug discovery colorectal cancer PARP-1 inhibition

Synthetic Accessibility Advantage: One-Pot Preparation vs. Multi-Step Routes for Regioisomeric Analogs

The 3-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid scaffold can be accessed through a one-pot synthesis from 4-oxoalkane-1,1,2,2-tetracarbonitriles via reaction with water followed by alkaline hydrolysis, yielding the target product in good yields within 1–5 minutes of reaction time [1]. In contrast, the isomeric 3-carboxy-2-oxo-dihydropyridine (2-hydroxynicotinic acid) requires multi-step synthesis from nicotinic acid derivatives, and the 5-substituted analogs used as MtOPRT inhibitors require additional synthetic steps involving reductive amination and functional group manipulation [2]. This one-pot methodology directly produces the 4-carboxylic acid regioisomer—not the 3-carboxy analog—because the reaction proceeds via regioselective hydrolysis of the 4-cyano group in the intermediate 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile, driven by the electronic influence of the 2-oxo group [1]. This inherent regioselectivity makes the 4-carboxy isomer the synthetically preferred product of this efficient route.

synthetic methodology heterocyclic chemistry process chemistry scale-up

Kinase Inhibition Profile: MPS1 and Aurora Kinase Targeting Potential vs. Non-Kinase Off-Target Activity

Compounds containing the 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment have been specifically identified in the patent and primary literature as inhibitors of monopolar spindle 1 (MPS1/TTK) and Aurora kinase, both validated mitotic checkpoint targets in oncology [1]. MPS1 inhibitors have advanced to clinical trials, though none have yet secured FDA approval, underscoring the continued need for novel chemotypes . The 4-carboxy substitution pattern is critical for this activity: a survey of 2-oxo-1,2-dihydropyridine-3-carboxamide compounds revealed potent dual PDK1/Aurora A inhibition (IC₅₀ values in the low nanomolar range) for the 3-carboxamide regioisomer, whereas the 4-carboxylic acid fragment is associated with MPS1 inhibition and STING pathway activation [1]. This regioisomer-dependent target selectivity means that the 3-carboxy and 4-carboxy 2-oxo-dihydropyridine scaffolds address entirely different kinase targets, making them non-substitutable in target-focused screening campaigns.

kinase inhibitor drug discovery mitotic checkpoint inhibition MPS1/TTK inhibitor

Physicochemical Property Differentiation: Hydrogen Bond Donor Count and Topological Polar Surface Area vs. Common Analogs

The 3-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid scaffold possesses three hydrogen bond donors (3-OH, ring NH, 4-COOH) and a topological polar surface area (TPSA) of 86.6 Ų, as computed from its PubChem entry [1]. This physicochemical profile differs materially from its closest analogs: 2-hydroxynicotinic acid (3-carboxy isomer, C₆H₅NO₃) has one fewer H-bond donor (lacking the 4-OH equivalent) and a different TPSA due to the absence of the 4-hydroxy group, while citrazinic acid (6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid, CAS 99-11-6) retains the same molecular formula but with a different H-bond donor/acceptor spatial arrangement due to the 6-hydroxy rather than 3-hydroxy substitution . These differences translate into distinct solubility, permeability, and crystal packing properties. The TPSA value of 86.6 Ų is well below the 140 Ų threshold associated with poor membrane permeability, positioning this scaffold favorably for cell-based assay applications [2].

drug-likeness optimization ADME prediction medicinal chemistry design

Recommended Research and Industrial Applications for 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Antitubercular Drug Discovery Targeting MtOPRT

Use this compound as a core fragment for structure-activity relationship (SAR) expansion targeting Mycobacterium tuberculosis orotate phosphoribosyltransferase (MtOPRT). The 4-carboxy-2-oxo-dihydropyridine scaffold has been validated with Ki values in the submicromolar range (0.25 µM for the 6-hydroxy analog citrazinic acid), and the 3-hydroxy group of the target compound provides an additional vector for functionalization. The 3-carboxy regioisomer (2-hydroxynicotinic acid) is inactive against this target, so procurement of the correct 4-carboxy isomer is essential to ensure biological activity.

Hexadentate Iron Chelator Development for Iron Overload Disorders

Employ this compound as the monomeric chelating unit for constructing hexadentate iron(III)-specific chelators. The 3-hydroxy-2-pyridinone moiety has been crystallographically validated in the FeCP130 complex—the first reported crystal structure for any hexadentate 3-hydroxypyridinone . The 3-hydroxy-2-oxo tautomer forms a 5-membered chelate ring with Fe(III), which is geometrically and thermodynamically distinct from the 6-membered chelate formed by 3-hydroxy-4-pyridinone scaffolds such as deferiprone, making these two chelator classes non-interchangeable for applications requiring specific iron affinity profiles .

MPS1/Aurora Kinase Inhibitor Screening and Lead Optimization

Deploy this compound in kinase inhibitor screening cascades focused on mitotic checkpoint targets MPS1 (TTK) and Aurora kinase. The 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment is specifically associated with MPS1/Aurora inhibition and STING pathway modulation, while the 3-carboxamide regioisomer targets PDK1/Aurora A . This regioisomer-dependent target selectivity means that procurement of the 4-carboxy (rather than 3-carboxy or 3-carboxamide) isomer is critical for MPS1-focused programs. The compound's favorable physicochemical profile (TPSA 86.6 Ų, 3 HBD, XLogP −0.1) [1] supports its use in cell-based phenotypic screening.

Medicinal Chemistry Building Block for PARP-1-Targeted Anticancer Agents

Utilize this compound as a synthetic building block for generating dihydropyridine-4-carboxylic acid derivatives with PARP-1 inhibitory activity. The 4-carboxy-2-oxo-dihydropyridine core has produced the most active and selective compounds in a 16-member library tested against HCT-15 colorectal cancer cells, with lead compounds showing IC₅₀ values of 7.94–9.24 µM—superior to cisplatin in head-to-head comparison—and selective cytotoxicity sparing normal COS7 fibroblasts . Docking studies confirm that these derivatives engage PARP-1 with binding free energies (ΔG = −9.8 to −10.6 kcal/mol) comparable to the known inhibitor FR257517 .

Quote Request

Request a Quote for 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.